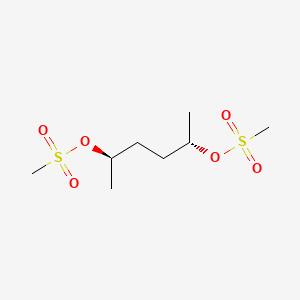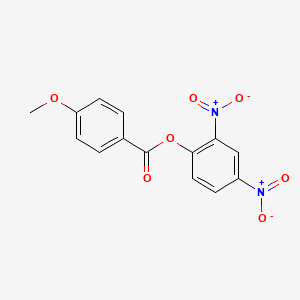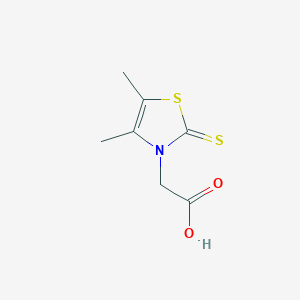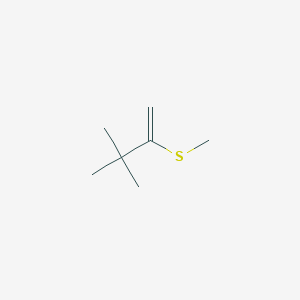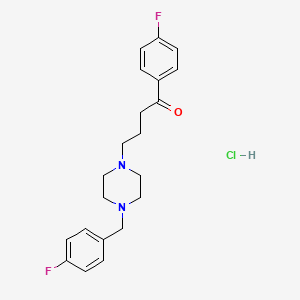
1-Butanone, 1-(4-fluorophenyl)-4-(4-((4-fluorophenyl)methyl)-1-piperazinyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanone, 1-(4-fluorophenyl)-4-(4-((4-fluorophenyl)methyl)-1-piperazinyl)-, hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring and the introduction of fluorophenyl groups. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the fluorophenyl groups.
Cyclization reactions: to form the piperazine ring.
Hydrochloride salt formation: to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reactions.
Solvent selection: to improve reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
This compound may have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its effects on biological systems, particularly its interactions with cellular receptors.
Medicine: Exploring its potential as a therapeutic agent for conditions affecting the central nervous system.
Industry: Utilizing its unique chemical properties in the development of new materials or pharmaceuticals.
作用機序
The mechanism of action for this compound would likely involve its interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion channels: Modulating the activity of ion channels to alter cellular excitability.
類似化合物との比較
Similar Compounds
- 1-Butanone, 1-(4-chlorophenyl)-4-(4-((4-chlorophenyl)methyl)-1-piperazinyl)-, hydrochloride
- 1-Butanone, 1-(4-bromophenyl)-4-(4-((4-bromophenyl)methyl)-1-piperazinyl)-, hydrochloride
Uniqueness
The unique aspect of 1-Butanone, 1-(4-fluorophenyl)-4-(4-((4-fluorophenyl)methyl)-1-piperazinyl)-, hydrochloride lies in its fluorine atoms, which can significantly influence its pharmacological properties, such as:
- Increased metabolic stability : Fluorine atoms can make the compound more resistant to metabolic degradation.
- Enhanced binding affinity : Fluorine atoms can improve the compound’s ability to bind to its molecular targets.
特性
CAS番号 |
27310-92-5 |
|---|---|
分子式 |
C21H25ClF2N2O |
分子量 |
394.9 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C21H24F2N2O.ClH/c22-19-7-3-17(4-8-19)16-25-14-12-24(13-15-25)11-1-2-21(26)18-5-9-20(23)10-6-18;/h3-10H,1-2,11-16H2;1H |
InChIキー |
OFZMDQWRZXHGPZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)CC3=CC=C(C=C3)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)
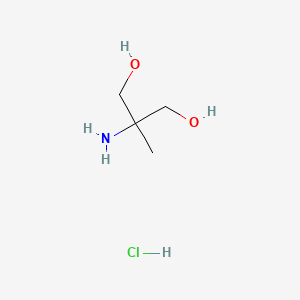
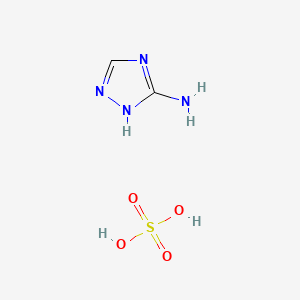
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
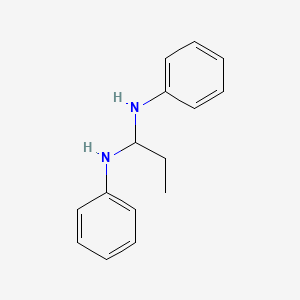
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)


